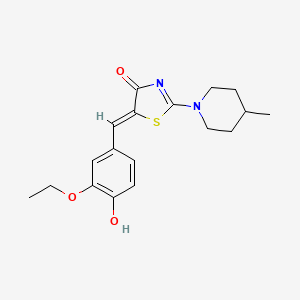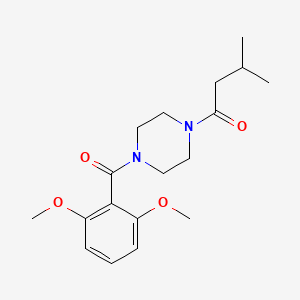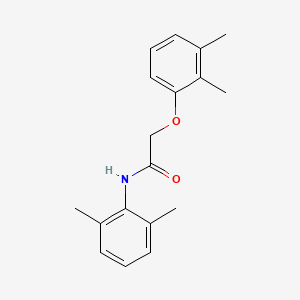![molecular formula C15H22N2O3 B5546428 4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic molecules that often exhibit significant biological activity, which can be attributed to their complex molecular structure. Such compounds are synthesized through multi-step reactions, involving key functional groups that contribute to their reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves multistep reaction sequences starting from basic building blocks like ethyl acetoacetate, araldeliydes, and ammonia. These components undergo condensation reactions to form intermediate compounds, which are further modified through reactions such as esterification, hydrazinolysis, and cyclization to yield the final products (Dangi et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by complex ring systems and functional groups. These structures are often elucidated using techniques such as IR, NMR, and mass spectral data, providing insights into the arrangement of atoms and the configuration of molecules.
Chemical Reactions and Properties
Such compounds participate in a variety of chemical reactions, including interactions with nucleophiles and electrophiles. Their reactivity can be attributed to the presence of functional groups such as esters, amides, and oxazolines, which undergo reactions like cyclization, methanolysis, and condensation with amines to form new chemical entities with diverse properties (Singh & Singh, 2000).
科学的研究の応用
Photochemistry and Detection Techniques
The study on the photochemistry of aryl azides, including compounds similar to "4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol," highlights the use of transient absorption techniques with infrared and ultraviolet spectroscopy. This research provides insights into the detection and characterization of photochemical intermediates, which is crucial for understanding reaction mechanisms and designing photoresponsive materials (Shields et al., 1987).
Enantioselective Synthesis
Another application involves the enantioselective synthesis of metabolites of pharmacological compounds, demonstrating the importance of chiral intermediates in the development of drugs with specific activity profiles. This research emphasizes the role of lipase-catalyzed reactions in achieving enantioselectivity, which is a critical aspect of medicinal chemistry and drug development (Matsubara et al., 2000).
Development of Fluorescent Probes
The synthesis and application of fluorescent solvatochromic dyes, including compounds with similar structures, are used to develop ultrasensitive fluorescent molecular probes. These probes are instrumental in studying biological events and processes due to their strong solvent-dependent fluorescence, which can be correlated with various environmental factors (Diwu et al., 1997).
Nonlinear Optical Properties
Research on novel chalcone derivative compounds related to "4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol" explores their nonlinear optical properties, highlighting the potential of these compounds in optical device applications such as optical limiters. The study of their absorption behavior under different laser intensities contributes to the field of photonics and optoelectronics (Rahulan et al., 2014).
作用機序
While the mechanism of action for the specific compound “4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol” is not available, some related compounds, such as cetylpyridinium chloride, are known to affect the membrane permeability of microorganisms, which could explain their antimicrobial activity .
特性
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1-(6-hydroxy-1,4-oxazepan-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16(2)13-5-3-12(4-6-13)9-15(19)17-7-8-20-11-14(18)10-17/h3-6,14,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTYBDVCLUZUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)N2CCOCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)
![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)
![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)


![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![2-propyl-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5546444.png)
